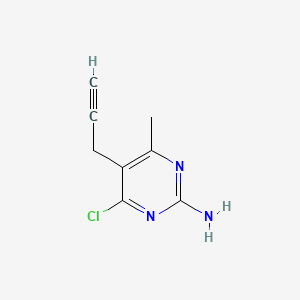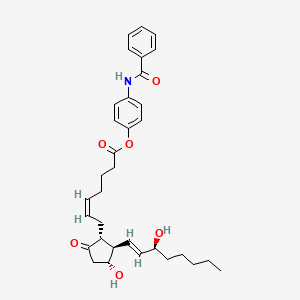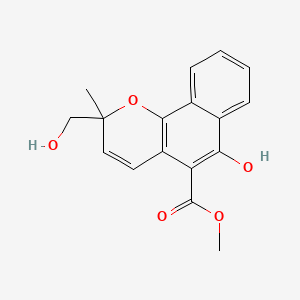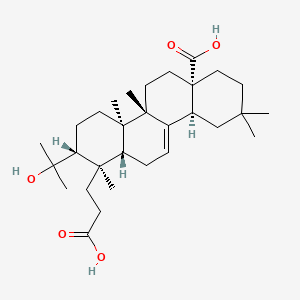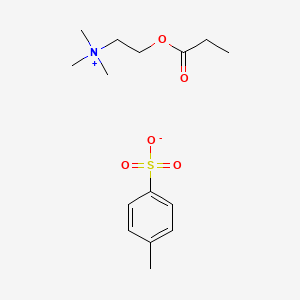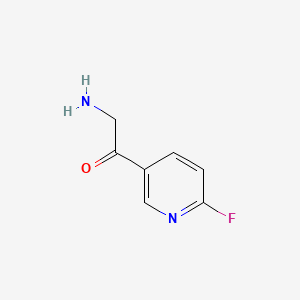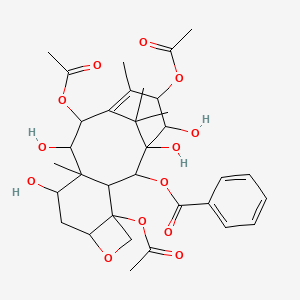
Baccatin VIII
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Baccatin VIII is a chemical compound with the molecular formula C33H42O13 . It is a member of the taxane family, which includes several other compounds with similar structures .
Synthesis Analysis
The synthesis of Baccatin VIII and other taxanes is a complex process that involves multiple enzymatic reactions . Recent research has focused on improving the biological methods for synthesizing these compounds . For example, one study used a combination of transcriptomics, cell biology, metabolomics, and pathway reconstitution to identify the complete gene set required for the heterologous production of paclitaxel .
Molecular Structure Analysis
The molecular structure of Baccatin VIII has been determined using high-resolution structural techniques . The compound has a complex structure with multiple functional groups, including several hydroxyl and acetyl groups .
Physical And Chemical Properties Analysis
The physical and chemical properties of Baccatin VIII have been determined using various computational methods . For example, the molecular weight of the compound is 646.7 g/mol, and it has a complex structure with 46 heavy atoms .
Aplicaciones Científicas De Investigación
Anticancer Drug Production
“Baccatin III”, a precursor of “Baccatin VIII”, is a key component in the production of the anticancer drug Paclitaxel . This drug, also known as Taxol®, is synthesized by yew trees and is used worldwide for chemotherapeutic treatments of ovarian, breast, and lung cancers, as well as Kaposi’s sarcoma .
Metabolic Engineering
Scientists have been able to reconstitute the production of “Baccatin III” in a heterologous host, providing unprecedented perspectives for biotechnological production of this prominent anticancer drug . This advance in metabolic engineering could lead to more efficient and sustainable production methods.
Biocompound Production
“Baccatin III” is part of a highly diversified series of biocompounds produced by medicinal plants with potent activities for human health . These biocompounds have the potential to be developed into powerful natural drugs.
Market Value
The market size of Paclitaxel, which uses “Baccatin III” as a precursor, was valued at more than 5 billion USD in 2023 and is estimated to reach 15 billion USD by 2032 . This highlights the significant economic impact of “Baccatin VIII”.
Supply Strategy
The current supply process for Paclitaxel is based on extraction of “Baccatin III” from yew bark or cell cultures . This process is highly costly due to low production rates, indicating a need for more efficient production methods.
Potential for New Drug Development
Plant-based drugs like Paclitaxel are becoming more popular in treating complicated diseases like cancer due to their effectiveness, affordability, availability, and lack of serious side effects . The potential of “Baccatin VIII” in this field is vast and warrants further exploration.
Mecanismo De Acción
Target of Action
Baccatin VIII is a precursor to the well-known anticancer drug Paclitaxel . The primary target of Paclitaxel, and by extension Baccatin VIII, is the microtubule network within cells . Microtubules are essential components of the cell’s cytoskeleton and play a crucial role in cell division .
Mode of Action
Baccatin VIII, as a precursor to Paclitaxel, contributes to the overall mechanism of action of Paclitaxel. Paclitaxel acts by stabilizing the microtubule network, preventing its disassembly . This stabilization leads to cell arrest and subsequent apoptosis . It also inhibits the TLR4 signaling pathway and increases the immunomodulatory effects of the drug .
Biochemical Pathways
The biosynthesis of Baccatin VIII involves a minimum of 19 steps . It is synthesized from GGPP, a precursor of diterpene compounds . The process involves the synthesis of the phenyl-isoserine side chain and the acylation linkage of the side chain and the C-13 position of Baccatin III to form Paclitaxel .
Pharmacokinetics
It is known that baccatin iii, a closely related compound, can be enzymatically synthesized and has shown cytotoxic properties against various human cancer cell lines . The IC50 values for these cell lines ranged from 4 to 7.81 µM , suggesting a significant bioavailability.
Result of Action
The action of Baccatin VIII, through its conversion to Paclitaxel, results in significant molecular and cellular effects. It leads to cell cycle arrest at the G2/M phase, production of reactive oxygen species, and depolarization of the mitochondrial membrane potential . It also induces apoptotic cell death .
Action Environment
Environmental factors can influence the action of Baccatin VIII. For instance, drought stress has been shown to increase the production of taxanes, including Baccatin III, in Taxus baccata callus cultures . This suggests that environmental stressors could potentially enhance the production and efficacy of Baccatin VIII and its derivatives.
Direcciones Futuras
Future research on Baccatin VIII and other taxanes will likely focus on improving their synthesis and understanding their mechanism of action . For example, one study suggested that the synthesis and yield of taxol will continue to depend on the improvement of biological methods . Another study used synthetic biology to identify the minimal gene set required for paclitaxel biosynthesis .
Propiedades
IUPAC Name |
(4,12,15-triacetyloxy-1,9,11,16-tetrahydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl) benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H42O13/c1-15-22-24(44-17(3)35)26(38)31(7)20(37)13-21-32(14-42-21,46-18(4)36)25(31)28(45-29(40)19-11-9-8-10-12-19)33(41,30(22,5)6)27(39)23(15)43-16(2)34/h8-12,20-21,23-28,37-39,41H,13-14H2,1-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMKFLQKTRZJCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(C3(C(CC4C(C3C(C(C2(C)C)(C(C1OC(=O)C)O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H42O13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
646.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Baccatin VIII | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


